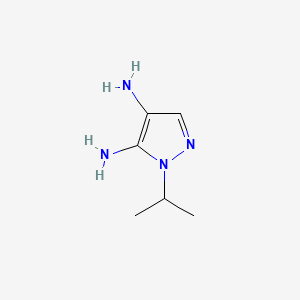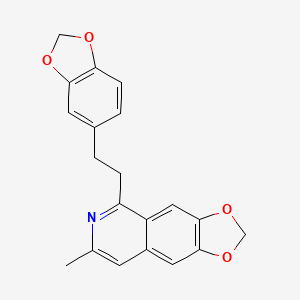![molecular formula C9H4F5NO2S B12878730 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole is a compound that features both difluoromethoxy and trifluoromethylthio functional groups attached to a benzo[d]oxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the introduction of the difluoromethoxy and trifluoromethylthio groups onto the benzo[d]oxazole ring. One common method involves the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as a precursor for trifluoromethyl radicals. The reaction is often carried out in the presence of an organophotocatalyst under blue LED light (450 nm) in acetonitrile under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new groups onto the benzo[d]oxazole ring.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electron transfer processes. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: Similar in structure but contains a sulfonyl group instead of the trifluoromethylthio group.
2-(Difluoromethoxy)-5-nitrobenzylidene-4-trifluoromethoxy-phenylamine: Contains similar difluoromethoxy and trifluoromethoxy groups but differs in the core structure.
Uniqueness
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the combination of its functional groups and the benzo[d]oxazole core. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H4F5NO2S |
|---|---|
Poids moléculaire |
285.19 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-7-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2S/c10-7(11)17-8-15-4-2-1-3-5(6(4)16-8)18-9(12,13)14/h1-3,7H |
Clé InChI |
BQSFNCVLMSCBKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


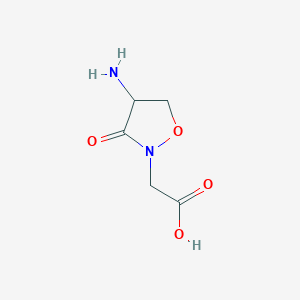
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
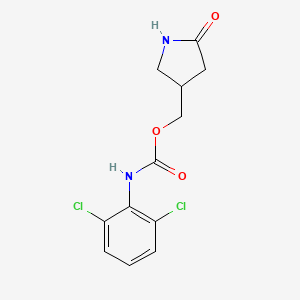

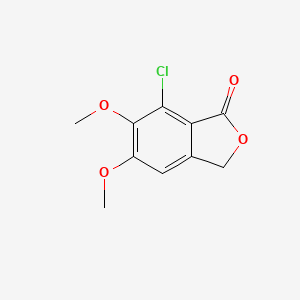
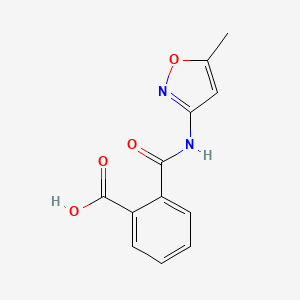

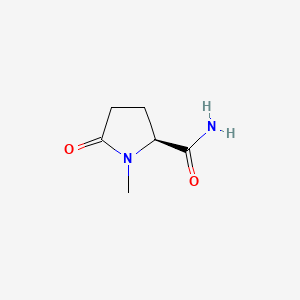
![2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12878710.png)
